

Spectroscopic Analysis of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Technical Guide

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Compound of Interest

2-(4-

Compound Name: *Fluorophenyl)cyclopropanamine*
Hydrochloride

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Introduction: **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is a synthetic intermediate with potential applications in pharmaceutical research and development.^[1] A thorough understanding of its chemical structure and purity is paramount, and this is typically achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the key physicochemical properties and a detailed prediction of the spectroscopic data for this compound. As of this writing, publicly accessible experimental spectroscopic data for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is limited. Therefore, this document focuses on predicted spectral characteristics based on the compound's structure, alongside generalized, detailed experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** is presented in the table below. This data has been compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ ClFN	PubChem[2][3]
Molecular Weight	187.64 g/mol	PubChem[2][3]
IUPAC Name	2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride	PubChem[2]
Synonyms	trans-2-(4-Fluorophenyl)cyclopropanamine HCl	PubChem[2]
CAS Number	879324-66-0	ChemicalBook[4], BLD Pharm[5]

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride** based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and amine protons.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic H (ortho to F)	~ 7.1 - 7.3	Doublet of doublets	2H
Aromatic H (meta to F)	~ 6.9 - 7.1	Triplet	2H
Cyclopropyl CH (adjacent to aromatic ring)	~ 2.0 - 2.3	Multiplet	1H
Cyclopropyl CH (adjacent to amine)	~ 2.5 - 2.8	Multiplet	1H
Cyclopropyl CH ₂	~ 1.0 - 1.5	Multiplets	2H
Amine NH ₃ ⁺	Broad singlet	3H	

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic and cyclopropyl carbons.

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C (C-F)	~ 160 - 165 (doublet, due to C-F coupling)
Aromatic C (ipso)	~ 135 - 140
Aromatic C (ortho to F)	~ 128 - 132 (doublet, due to C-F coupling)
Aromatic C (meta to F)	~ 115 - 118 (doublet, due to C-F coupling)
Cyclopropyl CH (adjacent to aromatic ring)	~ 30 - 35
Cyclopropyl CH (adjacent to amine)	~ 35 - 40
Cyclopropyl CH ₂	~ 15 - 20

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine, aromatic, and cyclopropyl functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
N-H Stretch (Ammonium salt)	3000 - 3300 (broad)	Stretching vibration of the N-H bonds in the ammonium group.
Aromatic C-H Stretch	3000 - 3100	Stretching vibrations of the C-H bonds on the phenyl ring.
Aliphatic C-H Stretch (Cyclopropyl)	3000 - 3100	Characteristic C-H stretching of the cyclopropyl ring.
N-H Bend (Ammonium salt)	1500 - 1600	Bending vibration of the N-H bonds.
Aromatic C=C Stretch	1450 - 1600	In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring.
C-F Stretch	1150 - 1250	Stretching vibration of the carbon-fluorine bond.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak of the free base after the loss of HCl, along with characteristic fragmentation patterns.

m/z	Predicted Fragment	Description
151	[M-HCl] ⁺	Molecular ion of the free base, 2-(4-fluorophenyl)cyclopropanamine.
134	[M-HCl-NH ₃] ⁺	Loss of ammonia from the molecular ion.
109	[C ₇ H ₄ F] ⁺	Fragment corresponding to a fluorotropylium ion or similar aromatic fragment.
96	[C ₆ H ₅ F] ⁺	Fluorobenzene fragment.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule such as **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride**.

NMR Spectroscopy Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard:** An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.

- Analysis: The sample is then placed in the NMR spectrometer for analysis.

IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)

- Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum. The IR beam passes through the ATR crystal and interacts with the sample at the surface.
- Cleaning: After analysis, clean the crystal and anvil meticulously with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further Dilution: Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
- Acidification: A small amount of formic acid (e.g., 0.1%) is often added to the final solution to promote protonation and enhance ionization in positive ion mode.
- Infusion: The prepared solution is then introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical workflow for the spectroscopic identification and structural elucidation of a chemical compound.

Conclusion: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-(4-Fluorophenyl)cyclopropanamine Hydrochloride**. While experimental data is not readily available, the predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided workflow for spectroscopic analysis serves as a general framework for the structural characterization of similar small molecules.

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